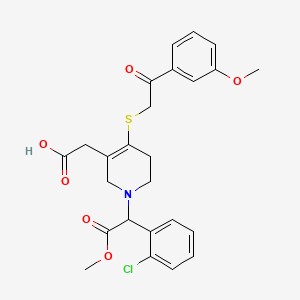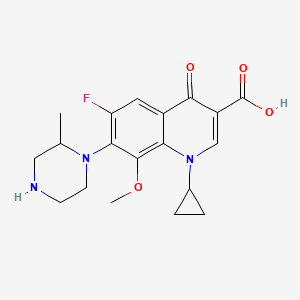
Clindamycin Pentadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Clindamycin Pentadecanoate is an impurity in the synthesis of Clindamycin Palmitate Hydrochloride, a semi-synthetic antibiotic with high bioavailability. Clindamycin Palmitate is an antibacterial.
Mechanism of Action
Target of Action
Clindamycin Pentadecanoate primarily targets the 50S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis, a process vital for bacterial growth and survival .
Mode of Action
This compound inhibits bacterial protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . It impedes both the assembly of the ribosome and the translation process . The molecular mechanism through which this occurs is thought to be due to this compound’s three-dimensional structure, which closely resembles the 3’-ends of L-Pro-Met-tRNA and deacylated-tRNA during the peptide elongation cycle .
Biochemical Pathways
The major biochemical pathway affected by this compound is the protein synthesis pathway of bacteria . By binding to the 50S ribosomal subunit, it disrupts protein synthesis, leading to changes in the cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and proliferation . By disrupting bacterial protein synthesis, it causes changes in the cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms . This makes it effective against serious infections caused by susceptible anaerobic, streptococcal, staphylococcal, and pneumococcal bacteria .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as local bacterial resistance patterns . For instance, it can be used for infections in communities where community-associated methicillin-resistant Staphylococcus aureus (CA-MRSA) is common; however, its usefulness depends on local resistance patterns .
Biochemical Analysis
Biochemical Properties
Clindamycin Pentadecanoate, like its parent compound Clindamycin, works primarily by binding to the 50s ribosomal subunit of bacteria . This agent disrupts protein synthesis by interfering with the transpeptidation reaction, which thereby inhibits early chain elongation . It has been found to interact with a variety of proteins, including cell division protein FtsZ .
Cellular Effects
This compound, through its parent compound Clindamycin, has a significant impact on various types of cells and cellular processes. By disrupting bacterial protein synthesis, Clindamycin causes changes in the cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the 50s ribosomal subunit of bacteria . This binding disrupts protein synthesis by interfering with the transpeptidation reaction, inhibiting early chain elongation . This mechanism is thought to be due to Clindamycin’s three-dimensional structure, which closely resembles the 3D structure of the 50s ribosomal subunit .
Temporal Effects in Laboratory Settings
The phosphate salt of Clindamycin available as an injection dosage form is a prodrug, and its active metabolite is Clindamycin after the first pass metabolite . Clindamycin intravenous infusion attains the maximum concentration within a short duration of time .
Metabolic Pathways
This compound is metabolized by the cytochrome P450 (CYP)3A4/5 enzymes to bioactive N-demethyl and sulfoxide metabolites . Knowledge of the potential relevance of the drug’s metabolites and disposition in special populations is of interest .
Subcellular Localization
In terms of subcellular localization, one of the protein targets of Clindamycin derivatives, cell division protein FtsZ, was found to be primarily located in the cyto and cyto_nucl compartments . This suggests that this compound may also exert its antibacterial effects in these subcellular locations.
Properties
CAS No. |
1123211-67-5 |
|---|---|
Molecular Formula |
C33H61ClN2O6S |
Molecular Weight |
649.4 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] pentadecanoate |
InChI |
InChI=1S/C33H61ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-20-26(37)41-31-29(39)28(38)30(42-33(31)43-5)27(23(3)34)35-32(40)25-21-24(19-7-2)22-36(25)4/h23-25,27-31,33,38-39H,6-22H2,1-5H3,(H,35,40)/t23-,24+,25-,27+,28+,29-,30+,31+,33+/m0/s1 |
InChI Key |
YQVJBMURKHNOBB-VYUCIWTASA-N |
SMILES |
CCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O |
Isomeric SMILES |
CCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1SC)[C@@H]([C@H](C)Cl)NC(=O)[C@@H]2C[C@H](CN2C)CCC)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
Methyl 7-Chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside 2-Pentadecanoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















